molecular formula C13H21NO4 B2919944 N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid CAS No. 2408957-44-6

N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid

Cat. No.: B2919944
CAS No.: 2408957-44-6
M. Wt: 255.314
InChI Key: MKRUABOEERPMPD-UHFFFAOYSA-N
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Description

“N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid” is a chemical compound with the CAS Number: 2408957-44-6 . Its molecular weight is 255.31 . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)5-8-13(14)6-4-7-13/h9H,4-8H2,1-3H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . The recommended storage temperature for this compound is 2-8°C .

Scientific Research Applications

Synthesis of 2-azabicyclo[3.1.0]hexane : An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative led to the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This synthetic route was demonstrated by producing N-Boc-2,3-methano-β-proline from readily available reagents in three steps, yielding an overall 15% success rate (Adamovskyi et al., 2014).

Synthesis of Boc-Protected Cyclopropane-Modified Proline Analogue : The synthesis of a Boc derivative of a cyclopropane-modified proline analogue, specifically Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, was achieved in six steps starting from (2S,4R)-4-hydroxyproline. This process involved a modified Simmons–Smith reaction, with careful selection of reaction conditions to prevent racemization at chiral centers (Tymtsunik et al., 2012).

Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as Dipeptide Synthons : The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been performed, showcasing a novel class of dipeptide synthons. These compounds have shown potential in peptide synthesis, enabling the preparation of complex peptide structures like nonapeptide 16, an analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter et al., 2000).

N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones Synthesis : The synthesis involved N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] reacting with primary aliphatic amines, leading to the formation of corresponding amino alcohols. These were then converted into N-chloroacetyl derivatives, undergoing cyclization to yield N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones (Mandzhulo et al., 2016).

Safety and Hazards

The safety information for “N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)5-8-13(14)6-4-7-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRUABOEERPMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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